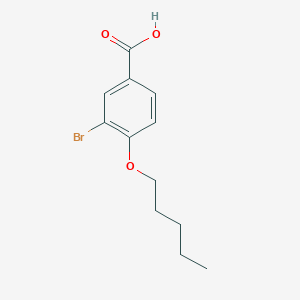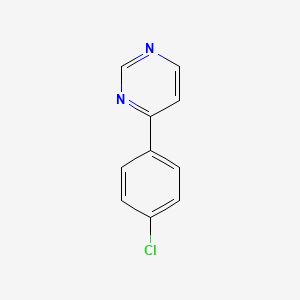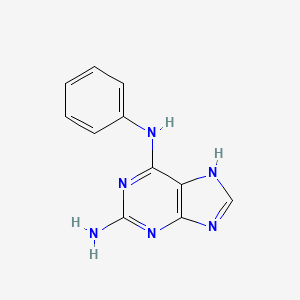
4-(Benzylthio)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Benzylthio)pyridine is a chemical compound that belongs to the class of pyridine derivatives. Pyridine, a nitrogen-bearing heterocycle, is a significant scaffold in medicinal chemistry due to its presence in numerous clinically useful agents . The addition of a benzylsulfanyl group to the pyridine ring enhances its chemical properties, making it a valuable compound in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzylthio)pyridine typically involves the reaction of pyridine with benzyl sulfide under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.
化学反应分析
Types of Reactions: 4-(Benzylthio)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylsulfanyl group to a thiol or other reduced forms.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .
科学研究应用
4-(Benzylthio)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and antituberculosis activities.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly for its potential therapeutic effects against various diseases.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用机制
The mechanism of action of 4-(Benzylthio)pyridine involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit essential enzymes or disrupt cellular processes in microorganisms. The exact molecular targets and pathways can vary depending on the specific application and biological context .
相似化合物的比较
4-Benzylpyridine: Similar in structure but lacks the sulfanyl group, which can affect its chemical reactivity and biological activity.
4-Benzylsulfanylquinoline:
Uniqueness: 4-(Benzylthio)pyridine is unique due to the presence of both the benzyl and sulfanyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in research and industry .
属性
CAS 编号 |
51290-78-9 |
|---|---|
分子式 |
C12H11NS |
分子量 |
201.29 g/mol |
IUPAC 名称 |
4-benzylsulfanylpyridine |
InChI |
InChI=1S/C12H11NS/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12/h1-9H,10H2 |
InChI 键 |
WHHDQCXCEKZXHK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CSC2=CC=NC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

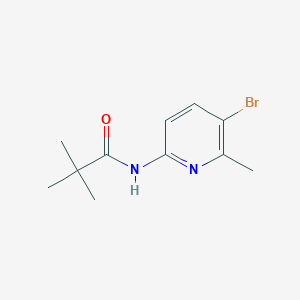
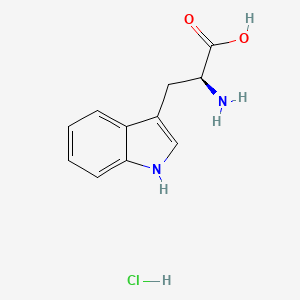
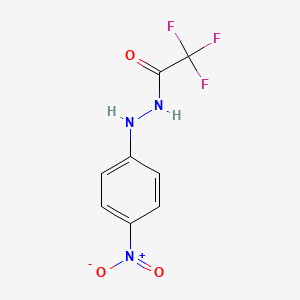
![7-Ethynylimidazo[1,2-a]pyridine](/img/structure/B8812763.png)
![5-Tosyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole](/img/structure/B8812766.png)
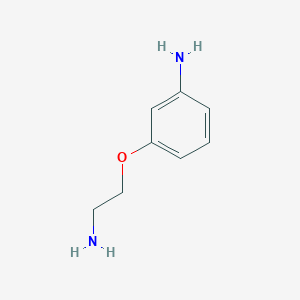
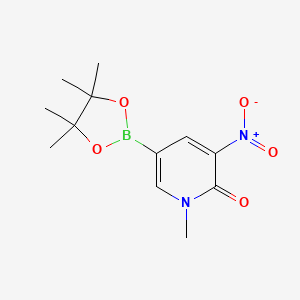
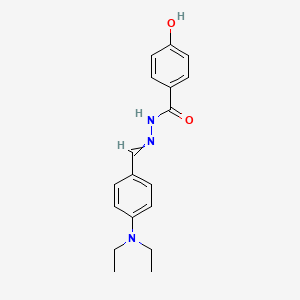

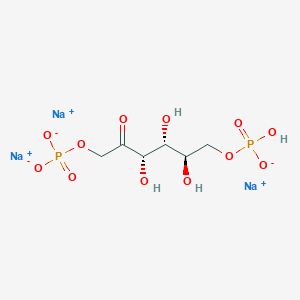
![6-bromobenzo[b]thiophen-3(2H)-one](/img/structure/B8812813.png)
